molecular formula C19H19N3O B11375848 N-(2-ethoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine

N-(2-ethoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine

Cat. No.: B11375848
M. Wt: 305.4 g/mol
InChI Key: AQHQLXYWICIQBU-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a phenylpyrimidinylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions

    Pyrimidine Core Formation: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate ethoxyphenyl halide reacts with the pyrimidine core.

    Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, potentially leading to the formation of dihydropyrimidines or reduced phenyl derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, primarily at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyrimidines or reduced phenyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl and phenyl groups can enhance binding affinity and specificity, while the pyrimidine core can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine
  • N-(2-ethoxyphenyl)-2-methyl-6-(4-methylphenyl)pyrimidin-4-amine
  • N-(2-ethoxyphenyl)-2-methyl-6-(3-chlorophenyl)pyrimidin-4-amine

Uniqueness

N-(2-ethoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine

InChI

InChI=1S/C19H19N3O/c1-3-23-18-12-8-7-11-16(18)22-19-13-17(20-14(2)21-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,20,21,22)

InChI Key

AQHQLXYWICIQBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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